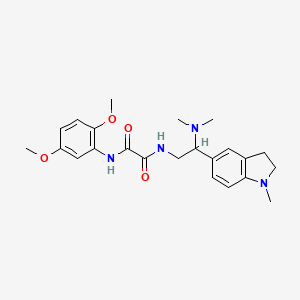

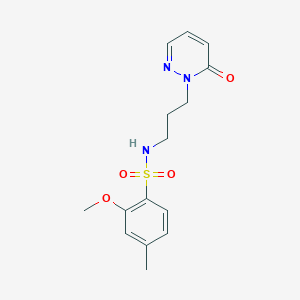

![molecular formula C14H17ClN2OS B2958852 (Z)-N-(6-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 1321748-09-7](/img/structure/B2958852.png)

(Z)-N-(6-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of thiazolo[5,4-d]thiazoles . Thiazolo[5,4-d]thiazoles are electron-deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . They are promising building blocks in the synthesis of semiconductors for plastic electronics .

Synthesis Analysis

Thiazolo[5,4-d]thiazoles and their derivatives can be synthesized using various methods . For instance, 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of similar compounds with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis

Thiazolo[5,4-d]thiazoles have a fused biheterocycle structure . The parent thiazolo[5,4-d]thiazole moiety possesses some appealing features towards applications in organic electronics .Chemical Reactions Analysis

The synthetic chemistry behind these molecules has only been explored to a minor extent and there is plenty of room for improvement and broadening of the material scope .Scientific Research Applications

Cystic Fibrosis Therapy

One of the significant applications of compounds related to (Z)-N-(6-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide is in cystic fibrosis therapy. Research led by G. Yu et al. (2008) on bithiazole analogues, including compounds with similar structures, demonstrated their effectiveness in correcting defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. The study showed that specific structural modifications to the bithiazole core could significantly enhance corrector activity, indicating a promising approach for cystic fibrosis treatment (Yu et al., 2008).

Antibacterial Activity

The antibacterial activity of thiazole derivatives has been explored in various studies. For instance, Xianpeng Song et al. (2017) synthesized 1,3,4-oxadiazole thioether derivatives with antibacterial activities against Xanthomonas oryzae pv. oryzae. These compounds, including those structurally related to (Z)-N-(6-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide, showed superior inhibitory effects compared to commercial agents, highlighting their potential in addressing bacterial infections (Song et al., 2017).

Anticancer Properties

Thiazolides, including compounds similar to (Z)-N-(6-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide, have shown promise in cancer therapy. A. Brockmann et al. (2014) discovered that thiazolides can induce apoptosis in colorectal tumor cells by interacting with the detoxification enzyme GSTP1. This interaction is crucial for inducing cell death, suggesting that thiazolides could be effective anticancer agents (Brockmann et al., 2014).

Anticonvulsant Activity

Research on thiazolidin-4-one derivatives, which share a core structural similarity with (Z)-N-(6-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide, has demonstrated potential anticonvulsant properties. A study by A. P. Nikalje et al. (2015) highlighted the CNS depressant and anticonvulsant activities of these compounds, suggesting their utility in managing seizures (Nikalje et al., 2015).

Future Directions

properties

IUPAC Name |

N-(6-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2OS/c1-8-6-9(15)7-10-11(8)17(5)13(19-10)16-12(18)14(2,3)4/h6-7H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYQDBEDZQZENCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N(C(=NC(=O)C(C)(C)C)S2)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(6-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2958770.png)

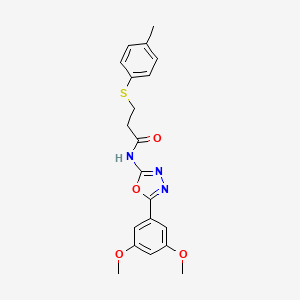

![5-(3-chlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B2958776.png)

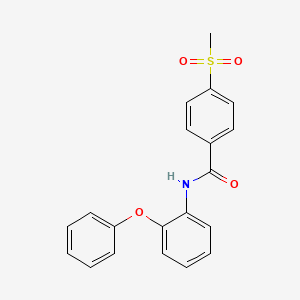

![N-(2,3-dihydro-1H-inden-5-yl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2958777.png)

![N-(3-methoxyphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2958781.png)

![3-[(3,4-dichlorophenyl)methyl]-8-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2958783.png)

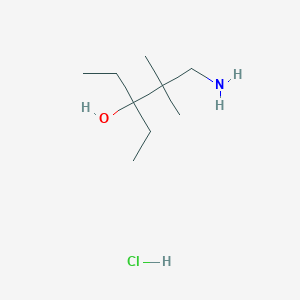

![2,4-Dichloro-1-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzene](/img/structure/B2958787.png)

![Benzyl (3S)-3-{[(benzyloxy)carbonyl]amino}-3-{[(2R)-1-methoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl}propanoate](/img/structure/B2958792.png)